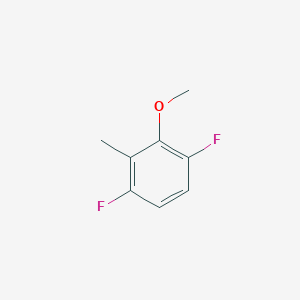

3,6-Difluoro-2-methoxytoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2O |

|---|---|

Molecular Weight |

158.14 g/mol |

IUPAC Name |

1,4-difluoro-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 |

InChI Key |

LQTRJYBQOXOXEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for the 3,6 Difluoro 2 Methoxytoluene Core

Regioselective Fluorination Techniques

The introduction of fluorine atoms onto an aromatic ring can be accomplished through several distinct mechanistic pathways. The choice of method often depends on the electronic nature of the substrate and the desired regiochemical outcome. For an electron-rich system like methoxytoluene, both electrophilic and nucleophilic approaches, as well as more modern C-H activation or functional group interconversion strategies, can be considered.

Electrophilic Fluorination Approaches and Reagent Development

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+", an electrophilic fluorine atom. numberanalytics.comwikipedia.org This method is a direct approach to forming aryl-fluorine bonds. The methoxy (B1213986) group in a precursor like 2-methoxytoluene is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This directing-group synergy would favor fluorination at the positions ortho and para to the methoxy group.

The development of stable, yet reactive, electrophilic fluorinating agents has been crucial for the advancement of this field. wikipedia.org Early reagents like elemental fluorine (F₂) are highly reactive and difficult to handle, often leading to a lack of selectivity and over-fluorination. chinesechemsoc.org Modern reagents have overcome many of these challenges. chinesechemsoc.orgalfa-chemistry.com Agents based on the N-F bond are particularly common due to their relative stability, ease of handling, and tunable reactivity. wikipedia.org

Key reagents used in modern electrophilic fluorination include:

Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and commercially available cationic reagent. alfa-chemistry.comworldscientific.com It is known for fluorinating a wide range of electron-rich aromatic compounds under mild conditions. worldscientific.com

N-Fluorobenzenesulfonimide (NFSI): A neutral and highly effective N-F reagent that is soluble in many organic solvents and can fluorinate various aromatic hydrocarbons. wikipedia.orgalfa-chemistry.com

The reaction mechanism is believed to proceed through a standard electrophilic aromatic substitution pathway, where the N-F reagent delivers a fluorine cation to the aromatic ring to form a sigma complex (Wheland intermediate), which is then deprotonated to restore aromaticity. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For a precursor like 2-methoxytoluene, electrophilic attack is electronically favored at the 3-, 5-, and 6-positions. The challenge lies in achieving the specific 3,6-difluorination pattern, which may require a multi-step approach or the use of advanced directing-group strategies not covered here.

| Reagent Name | Abbreviation | Characteristics | Typical Applications |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | Cationic, stable, low toxicity, strong oxidizing properties. alfa-chemistry.com | Fluorination of electron-rich aromatic compounds. alfa-chemistry.comworldscientific.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, economical, stable, high electrophilicity. alfa-chemistry.com | Fluorination of aromatic hydrocarbons, amides, and nitriles. wikipedia.orgalfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Reactivity is tunable by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com | Fluorination of multi-electron aromatic compounds. alfa-chemistry.com |

Nucleophilic Fluorination Methods and Catalyst Systems

Nucleophilic aromatic substitution (SₙAr) provides an alternative route to aryl fluorides, particularly for aromatic rings that are electron-deficient. wikipedia.orgbyjus.commasterorganicchemistry.com This pathway involves the substitution of a leaving group (such as a halide or a nitro group) on an electron-poor aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orgorganic-chemistry.org

To synthesize 3,6-Difluoro-2-methoxytoluene via this method, a plausible precursor would be a 2-methoxytoluene derivative bearing good leaving groups at the 3- and 6-positions, such as chlorine or nitro groups. The presence of these electron-withdrawing groups activates the ring toward attack by the fluoride ion. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The efficiency of nucleophilic fluorination is often enhanced by:

Catalyst Systems: Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are often used to improve the solubility and reactivity of the fluoride salt in aprotic polar solvents (e.g., DMSO, DMF).

Fluoride Source: The choice of fluoride source is critical. Spray-dried potassium fluoride is often more reactive than its anhydrous crystalline counterpart. Cesium fluoride is more reactive but also more expensive. Renewable reagents based on imidazolium (B1220033) fluorides have also been developed. nih.gov

Reaction Conditions: The reaction typically requires high temperatures to overcome the activation barrier for the substitution.

Recently, photoredox catalysis has emerged as a method to enable the nucleophilic fluorination of unactivated or even electron-rich fluoroarenes, expanding the scope of this transformation significantly. nih.govprinceton.edu

Decarboxylative Fluorination Strategies

A modern and powerful method for introducing fluorine is through decarboxylative fluorination. This reaction involves the replacement of a carboxylic acid functional group with a fluorine atom. researchgate.netukri.org This strategy avoids the need for harsh conditions or pre-functionalized starting materials often required in classical methods.

For the synthesis of a difluorinated compound, this method could be applied sequentially. For instance, a fluoromethoxytoluene carboxylic acid could be synthesized and then subjected to decarboxylative fluorination to install the second fluorine atom. The reaction is typically mediated by a silver catalyst (e.g., AgNO₃) in the presence of an electrophilic fluorinating agent like Selectfluor®. nih.gov The proposed mechanism involves the formation of a silver carboxylate, which then undergoes oxidation and subsequent radical formation and fluorine transfer. nih.gov Copper-catalyzed variants have also been developed for aromatic carboxylic acids, proceeding through a proposed radical decarboxylative carbometalation pathway. thieme-connect.com

This method is particularly valuable for complex molecules as it often proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netthieme-connect.com

Oxidative Desulfurization-Fluorination Pathways

Oxidative desulfurization-fluorination is a specialized transformation that converts a carbon-sulfur bond into a carbon-fluorine bond. oup.com This method can be used to synthesize gem-difluoro or trifluoromethyl groups from thioethers or dithiocarboxylates, respectively. oup.comoup.comnih.gov

To apply this to the synthesis of this compound, one would need a precursor containing sulfur-based functional groups at the 3- and 6-positions of the 2-methoxytoluene core. For example, a dithioester (Ar-C(S)SMe) can be converted into a trifluoromethyl group (Ar-CF₃) using a fluoride source like tetrabutylammonium (B224687) dihydrogentrifluoride (B1143970) ([n-Bu₄N]H₂F₃) and an N-halo imide oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). oup.com While this specific example leads to a CF₃ group, related methodologies can achieve monofluorination. For instance, α-fluoro sulfides can be generated from sulfides through a Pummerer-type rearrangement followed by fluorination. researchgate.net The reaction proceeds under extremely mild conditions, making it compatible with a wide range of functional groups. oup.com

Targeted Introduction of the Methoxy Group

If the synthetic strategy involves creating the difluoro-toluene scaffold first, the final step would be the introduction of the methoxy group.

Alkoxylation Reactions on Fluorinated Aromatic Scaffolds

The introduction of a methoxy group onto a pre-existing aromatic ring is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. byjus.com In this scenario, a difluorotoluene derivative with a suitable leaving group (such as an additional halide or a nitro group) would react with a methoxide (B1231860) source, commonly sodium methoxide (NaOMe).

For example, a hypothetical 1,2,4-trifluorotoluene could potentially undergo regioselective substitution with sodium methoxide. The fluorine atoms activate the ring for nucleophilic attack, and they can also act as leaving groups. The regioselectivity of the substitution would be dictated by the relative activating/directing effects of the existing methyl and fluorine substituents. Generally, attack is favored at positions para or ortho to activating groups. masterorganicchemistry.com The reaction of para-nitrofluorobenzene with sodium methoxide to yield para-nitromethoxybenzene is a classic example of this transformation. byjus.com

Alkoxylation is a general term for the addition of an alcohol (or alkoxide) to a substrate. wikipedia.org While it often refers to the ring-opening of epoxides like ethylene (B1197577) oxide, in the context of aromatic synthesis, it is synonymous with nucleophilic substitution to form an ether bond. wikipedia.org

| Methodology | Key Transformation | Typical Reagents | Applicability to Target Synthesis |

|---|---|---|---|

| Electrophilic Fluorination | Ar-H → Ar-F | Selectfluor®, NFSI | Direct fluorination of a 2-methoxytoluene precursor. |

| Nucleophilic Fluorination | Ar-LG → Ar-F | KF, CsF, Phase-transfer catalyst | Fluoride displacement of leaving groups (e.g., Cl, NO₂) on a 2-methoxytoluene core. |

| Decarboxylative Fluorination | Ar-COOH → Ar-F | AgNO₃ or Cu catalyst, Selectfluor® | Modern method to install fluorine by replacing a carboxyl group. |

| Oxidative Desulfurization-Fluorination | Ar-C(S)SR → Ar-CF₃ | [n-Bu₄N]H₂F₃, DBH/NBS | Conversion of sulfur-containing groups to fluorine-containing groups. |

| Alkoxylation (SₙAr) | Ar-LG → Ar-OMe | NaOMe, KOtBu | Introduction of the methoxy group onto a pre-formed difluorotoluene scaffold with a leaving group. |

Strategies for Ortho-Methoxylation Control

Achieving selective ortho-methoxylation in the presence of directing fluorine atoms is a significant synthetic challenge. The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack and direct incoming groups to specific positions.

One effective strategy involves the use of palladium/norbornene (Pd/NBE) cooperative catalysis. nih.govchemrxiv.org This methodology allows for the ortho-C–H methoxylation of aryl halides. The process utilizes a polarity-reversed N-O reagent, which acts as the oxygen electrophile, enabling the coupling of a "hard" oxygen atom. nih.govchemrxiv.org Mechanistic studies suggest a unique SN2-type pathway between the N-O reagent and an electron-rich Pd(II) nucleophile. nih.govchemrxiv.org This approach is particularly valuable for creating diverse methyl aryl ethers from readily available aryl halides and can be applied to complex molecules in late-stage functionalization. nih.gov

Another approach to control methoxylation involves leveraging the directing effects of existing substituents. For instance, in the synthesis of 3,6-dichloro-2-methoxybenzoic acid, the starting material 2,5-dichloroanisole (B158034) is first formylated to introduce a group that can be later oxidized to a carboxylic acid. google.com While this example involves chlorination, the principle of using a directing group to control the position of subsequent functionalization is broadly applicable.

The following table summarizes key aspects of ortho-methoxylation strategies:

| Strategy | Key Features | Advantages | Challenges |

| Pd/NBE Cooperative Catalysis | Utilizes a palladium catalyst and norbornene to direct ortho-C–H activation. nih.govchemrxiv.org | High regioselectivity for the ortho position, applicable to complex molecules. nih.gov | Requires specific catalysts and reagents. |

| Directing Group-Assisted Synthesis | An existing functional group on the aromatic ring directs the position of methoxylation. | Can be a straightforward approach depending on the directing group. | May require additional steps for the introduction and removal of the directing group. |

Methylation Pathways to the Toluyl Moiety

The introduction of the methyl group to form the toluyl moiety of this compound can be accomplished through either functionalization of a benzylic position or direct methylation of a suitable aromatic precursor.

Benzylic C-H functionalization represents a powerful tool for the derivatization of toluene (B28343) and its analogs. sioc-journal.cn These reactions often involve the activation of the relatively inert C(sp³)–H bond at the benzylic position. sioc-journal.cn

One method involves the oxidation of the benzylic methyl group. Reagents like 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative functionalization of benzylic C–H bonds through a hydride abstraction mechanism. rsc.org The resulting benzylic ether can then be further manipulated. rsc.org Photoredox catalysis offers another mild approach for benzylic C-H bond oxygenation, where a mesyloxy radical is generated in situ to cleave the C-H bond. rsc.org

Late-stage benzylic C-H amination has also been demonstrated using manganese catalysis, providing a direct method to install nitrogen-containing functional groups. researchgate.net Furthermore, photoredox-catalyzed reactions can be employed for the functionalization of benzylic positions, for instance, by generating a benzylic radical that can undergo further reactions. nih.gov

A summary of benzylic functionalization approaches is presented below:

| Method | Reagents/Conditions | Functional Group Introduced |

| Oxidative Functionalization | DDQ | Ether |

| Photoredox Catalysis | In-situ generated mesyloxy radicals | Mesylate (convertible to alcohol) |

| Manganese-Catalyzed Amination | Manganese catalyst, iminoiodinane | Amine |

| Photoredox-Catalyzed Radical Reactions | Photoredox catalyst, radical precursor | Various (depends on the radical precursor) |

Direct methylation of an aromatic ring, such as 2,5-difluoroanisole, is a more direct route to the toluyl moiety. nih.gov The classic Friedel-Crafts alkylation is a well-known method for introducing alkyl groups onto aromatic rings, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride. ijpcbs.comacs.orgtamu.edu However, this reaction can suffer from issues like polysubstitution and rearrangement of the alkyl group.

Modern advancements have led to more selective and efficient methylation methods. For example, superacid-promoted methylation allows for the selective introduction of a methyl group to access desirable 1,3-disubstituted arenes. researchgate.netresearchgate.net This method is driven by the generation of long-lived arenium intermediates and is applicable to a wide range of functionalized aromatics. researchgate.net Ruthenium-catalyzed meta-selective methylation offers another powerful strategy, particularly for the late-stage functionalization of complex molecules. nih.gov

The choice of methylating agent is also crucial. While traditional reagents like methyl iodide and dimethyl sulfate (B86663) are common, recent protocols have explored the use of trimethyl phosphate (B84403) in combination with a base like calcium hydroxide (B78521) for the methylation of phenols. thieme-connect.com

Key direct methylation strategies are outlined in the table below:

| Method | Catalyst/Promoter | Key Features |

| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃) ijpcbs.com | Classic method, can have selectivity issues. ijpcbs.com |

| Superacid-Promoted Methylation | Superacids | High selectivity for certain isomers, applicable to functionalized arenes. researchgate.net |

| Ruthenium-Catalyzed Methylation | Ruthenium complexes | High meta-selectivity, suitable for late-stage functionalization. nih.gov |

| Trimethyl Phosphate Methylation | Calcium hydroxide | Mild conditions for methylation of phenolic precursors. thieme-connect.com |

Sequential and Cascade Reaction Development for Complex Synthesis

Sequential and cascade reactions offer an efficient approach to building molecular complexity from simpler starting materials in a single pot. publish.csiro.auarkat-usa.orgresearchgate.net These reactions minimize purification steps and reduce waste, making them attractive for the synthesis of complex targets like this compound.

A one-pot synthesis of fluorinated aromatic compounds can be achieved through benzyne (B1209423) generation followed by nucleophilic fluorination. publish.csiro.au This sequence can involve three consecutive reactions: nonaflylation of phenols, benzyne generation, and subsequent nucleophilic fluorination, with regioselectivity controlled by substituents on the benzyne intermediate. publish.csiro.au

Cascade reactions can also be initiated by various triggers, including transition metals, polar reagents, or radicals. arkat-usa.org For instance, a halonium-initiated cascade reaction of 1-alkenoylcyclopropane carboxamides has been developed to produce dihydrofuropyridinones and 3(2H)-furanones. lnu.edu.cn Multi-enzyme cascade reactions are also emerging as a powerful tool for the synthesis of complex molecules, offering high selectivity under mild conditions. mdpi.com

Precursor Synthesis and Advanced Derivatization of Related Structures

The synthesis of this compound often relies on the availability of appropriately functionalized precursors. The ability to synthesize and derivatize related structures is therefore crucial.

Fluorinated benzoic acids are important intermediates in the synthesis of many biologically active compounds. ontosight.airesearchgate.net For example, 2,5-difluorobenzoic acid can be synthesized through various routes, including the direct fluorination of benzoic acid or the use of fluorinated precursors. ontosight.ai This compound and its derivatives have applications in pharmaceuticals and agrochemicals. ontosight.airesearchgate.net

The synthesis of more complex derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of hydrolysis, nitration, hydrogenation, and diazotization/chlorination. researchgate.net The oxidation of a methyl group on a toluene derivative is a common method for preparing the corresponding benzoic acid. alfa-chemistry.com For instance, 3,6-dichloro-2-methoxybenzoic acid can be synthesized by formylating 2,5-dichloroanisole followed by oxidation of the introduced aldehyde group. google.com

The following table provides examples of synthetic routes to fluorinated benzoic acid derivatives:

| Target Compound | Starting Material | Key Reaction Steps |

| 2,5-Difluorobenzoic acid | Benzoic acid or fluorinated precursors | Direct fluorination or condensation reactions. ontosight.ai |

| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-Chloro-3,5-difluorobenzonitrile | Hydrolysis, nitration, reduction, diazotization, chlorination. researchgate.net |

| 3,6-Dichloro-2-methoxybenzoic acid | 2,5-Dichloroanisole | Formylation, oxidation. google.com |

Preparation of Functionalized Benzyl (B1604629) Halides and their Transformations

The conversion of the methyl group in this compound to a benzyl halide is a critical step in creating versatile intermediates for further molecular elaboration. This transformation is typically achieved through free-radical halogenation, where reaction conditions are chosen to favor substitution on the methyl group over addition or substitution on the aromatic ring. libretexts.orgambeed.com

A common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. rsc.org However, the application of this method to electron-rich substrates like this compound requires careful consideration. The presence of the electron-donating methoxy group can activate the aromatic ring, leading to competitive and undesired electrophilic ring bromination as a side reaction. rsc.org Alternative reagents such as bromotrichloromethane (B165885) (BrCCl₃) have been explored, particularly in continuous flow setups, to improve selectivity and safety for such challenging substrates. researchgate.net The choice of solvent and initiator is crucial for maximizing the yield of the desired benzyl halide.

Table 1: Representative Conditions for Benzylic Halogenation of this compound

| Halogenating Agent | Initiator/Conditions | Solvent | Primary Product | Key Observation |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, reflux | Carbon Tetrachloride (CCl₄) | 2-(Bromomethyl)-3,6-difluorotoluene | Standard conditions, potential for ring bromination side products. |

| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide, reflux | Benzene (B151609) | 2-(Chloromethyl)-3,6-difluorotoluene | Generally less reactive than NBS but can offer higher selectivity. |

| Bromotrichloromethane (BrCCl₃) | UV light (photochemical flow reactor) | Acetonitrile | 2-(Bromomethyl)-3,6-difluorotoluene | Offers high selectivity for electron-rich substrates and improved safety. researchgate.net |

| Molecular Bromine (Br₂) | UV light, heat | None (neat) | Mixture of mono- and di-brominated products | Less selective, often leading to multiple substitutions on the methyl group. ambeed.com |

Once prepared, the resulting 2-(halomethyl)-3,6-difluorotoluene is a valuable intermediate that can undergo a variety of transformations, primarily through nucleophilic substitution or organometallic reactions. These transformations allow for the introduction of diverse functional groups. For instance, reaction with alkali metal cyanides yields the corresponding benzyl cyanide, a precursor to phenylacetic acids and phenethylamines. google.com The benzyl halide can also serve as an electrophile in Friedel-Crafts alkylation reactions to form diarylmethane structures. ethz.ch

Table 2: Common Transformations of 2-(Bromomethyl)-3,6-difluorotoluene

| Reagent/Nucleophile | Reaction Type | Product | Significance |

|---|---|---|---|

| Sodium Cyanide (NaCN) | Nucleophilic Substitution | (3,6-Difluoro-2-methoxyphenyl)acetonitrile | Intermediate for acids, esters, and amines. google.com |

| Sodium Methoxide (NaOMe) | Nucleophilic Substitution (Williamson Ether Synthesis) | 3,6-Difluoro-2-methoxy-1-(methoxymethyl)benzene | Formation of a benzyl ether. |

| Potassium Acetate (KOAc) | Nucleophilic Substitution | (3,6-Difluoro-2-methoxyphenyl)methyl acetate | Formation of a benzyl ester. |

| Benzene / AlCl₃ | Friedel-Crafts Alkylation | 1-Benzyl-3,6-difluoro-2-methoxybenzene | Forms a diarylmethane core structure. ethz.ch |

| Triphenylphosphine (PPh₃) | Arbuzov/Wittig Reagent Formation | (3,6-Difluoro-2-methoxybenzyl)triphenylphosphonium bromide | Precursor for Wittig olefination reactions. |

Optimization of Reaction Conditions and Process Development Studies

Process development and the optimization of reaction conditions are paramount for the efficient, scalable, and cost-effective synthesis of this compound. Such studies aim to maximize product yield and purity while minimizing costs, environmental impact, and operational complexity. nih.gov Modern approaches may involve Design of Experiments (DOE) methodologies or automated high-throughput systems to rapidly screen multiple variables. beilstein-journals.org

A key aspect of process development is the careful study of individual synthetic steps. Drawing a parallel from a detailed process development study for 3,4,5-Trimethoxytoluene (TMT), a critical transformation in the synthesis of substituted methoxytoluenes is often the methoxylation of a halogenated precursor. acs.org In the synthesis of TMT from p-cresol, researchers investigated the methoxylation of an intermediate, 3,5-dibromo-4-methoxytoluene (DBMT), with sodium methoxide. acs.org Two distinct process conditions were evaluated: a reaction conducted under pressure in a sealed reactor and a reaction performed via continuous distillation to remove the methanol (B129727) solvent as it formed. acs.org

Table 3: Comparative Analysis of Methoxylation Conditions (Modeled on TMT Process Development) acs.org

| Parameter | Condition A: Sealed Reactor (Pressure) | Condition B: Continuous Distillation |

|---|---|---|

| Reaction Setup | Reaction with sodium methoxide in methanol under pressure. | Reaction with sodium methoxide with continuous removal of methanol solvent. |

| Conversion of Precursor* | 93% | 98% |

| Conversion to Target** | 70.8% | 86.5% |

| Overall Isolated Yield (from starting cresol) | 64.3% | 78.5% |

| Process Advantages | Simpler setup. | Reduced tar formation, easier separation and purification of the final product. |

*Hypothetical precursor: e.g., a dibromo-difluoro-methoxytoluene intermediate. **Target: this compound.

These process development studies highlight how methodical optimization of reaction parameters—such as pressure, temperature, and removal of byproducts or solvents—can lead to substantial improvements in the efficiency and viability of a synthetic route on a larger scale. acs.org

Reactivity, Reaction Mechanisms, and Transformation Pathways of 3,6 Difluoro 2 Methoxytoluene and Its Derivatives

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents attached to the aromatic ring. dalalinstitute.comlumenlearning.com

The reactivity of an aromatic ring toward an electrophile is determined by its electron density. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus activating it towards EAS. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it. masterorganicchemistry.comlibretexts.org These effects are transmitted through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. The highly electronegative fluorine atoms in 3,6-Difluoro-2-methoxytoluene exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring. The oxygen of the methoxy (B1213986) group is also electronegative, exerting a -I effect. The methyl group is weakly electron-donating through induction (+I). lumenlearning.com

Substituents not only affect the reaction rate but also direct the incoming electrophile to specific positions. Groups with a net donating effect (like -OCH₃ and -CH₃) are ortho-, para-directors, while deactivating groups like halogens are also ortho-, para-directors because they can still stabilize the intermediate carbocation (arenium ion) via resonance when the attack is at these positions. libretexts.orgfiveable.me

In this compound, the available positions for substitution are C-4 and C-5. The directing effects of the existing substituents are summarized below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directs Electrophile to: |

| -CH₃ | C-1 | +I (Activating) | None | Weakly Activating | C-2 (ortho), C-4 (para), C-6 (ortho) |

| -OCH₃ | C-2 | -I (Deactivating) | +R (Activating) | Strongly Activating | C-3 (ortho), C-5 (para), C-1 (ortho) |

| -F | C-3 | -I (Deactivating) | +R (Weakly Activating) | Deactivating | C-2 (ortho), C-4 (ortho), C-6 (para) |

| -F | C-6 | -I (Deactivating) | +R (Weakly Activating) | Deactivating | C-1 (ortho), C-5 (ortho), C-3 (para) |

Data compiled from references lumenlearning.commasterorganicchemistry.comlibretexts.org.

Based on this analysis, the C-4 position is strongly favored for electrophilic attack. It is para to the strongly activating methoxy group and ortho to a fluorine atom, both of which can stabilize the arenium ion intermediate. The C-5 position is para to the methyl group but meta to the methoxy group, making it less activated.

While specific experimental data on the electrophilic substitution of this compound is scarce, studies on analogous compounds provide insight into the expected regioselectivity. For instance, the nitration of toluene (B28343) is about 25 times faster than that of benzene (B151609), yielding a mixture of ortho, meta, and para products. masterorganicchemistry.com Anisole (B1667542) is vastly more reactive than benzene, with substitution occurring almost exclusively at the ortho and para positions. masterorganicchemistry.com

In highly substituted rings, steric hindrance and the balance of electronic effects determine the outcome. For example, in the bromination of complex aromatic compounds, regioselectivity can be achieved by carefully controlling reaction conditions, often leading to a single major product. mdpi.com Given the strong activating and para-directing nature of the methoxy group, it is predicted that electrophilic substitution on this compound, such as nitration or halogenation, would overwhelmingly yield the 4-substituted product.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. byjus.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgdalalinstitute.com

Fluorine: The fluorine atom is the most electronegative element and exerts a powerful -I effect. This effect strongly stabilizes the intermediate anion, making fluorine an excellent activating group for SNAr reactions. Furthermore, the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate of SNAr for halogen leaving groups generally follows the trend F >> Cl > Br > I, which is the reverse of the C-X bond strength order. This is because the first step, the attack of the nucleophile, is the rate-determining step, and it is governed by the ability of the substituent to stabilize the intermediate. rsc.org

Methoxy Group: The methoxy group has a dual role. Its oxygen is electron-withdrawing via induction (-I), which can help stabilize the negative charge of the Meisenheimer complex to some extent. However, it is also a potential leaving group itself. In the context of this compound, the two fluorine atoms strongly activate the ring for nucleophilic attack.

When an aromatic ring contains both fluorine and methoxy substituents, a competition arises as to which will act as the leaving group. Experimental evidence from related systems consistently shows that fluoride (B91410) is a much better leaving group than methoxide (B1231860) in SNAr reactions. acgpubs.orgnsf.gov

In a study involving the synthesis of indoles from 1-fluoro-3-methoxy-2-methylbenzene, it was observed that the reaction proceeds via an SNAr mechanism where the methoxy group is displaced, but only after an initial deprotonation and addition to a nitrile. nsf.gov However, in a direct competitive scenario under standard SNAr conditions, the C-F bond is typically more labile. For instance, in reactions of di- and tri-fluorine-substituted benzaldehydes with methoxide, it was found that a fluorine atom in the para position is readily replaced by the methoxy group. acgpubs.org Another study on the reaction of 3-fluoro-4-methoxybenzonitrile (B1362260) with a nucleophile showed that substitution of the fluorine atom occurred, highlighting the reactivity of the electronically-activated C-F bond. acs.org

For this compound, a nucleophile would preferentially attack the positions bearing the fluorine atoms (C-3 and C-6). The strong electron-withdrawing nature of the remaining fluorine and the influence of the other substituents would stabilize the intermediate, facilitating the displacement of a fluoride ion over the methoxide ion.

| Leaving Group | Position | Activating Groups (ortho/para) | Relative Reactivity |

| Fluoride | C-3 | -F (at C-6) | High |

| Fluoride | C-6 | -F (at C-3) | High |

| Methoxide | C-2 | -F (at C-3), -F (at C-6) | Low |

This table illustrates the expected relative reactivity based on general principles of SNAr reactions. rsc.orgacgpubs.orgnsf.gov

Oxidation and Reduction Chemistry of the Toluyl and Methoxy Moieties

The toluyl (methyl) and methoxy groups on the this compound ring can undergo oxidation and reduction reactions, although the specific reactivity is modulated by the other ring substituents.

The oxidation of substituted toluenes is a well-studied process. The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a benzyl (B1604629) alcohol. zenodo.org The presence of electron-donating groups on the aromatic ring can facilitate the oxidation. zenodo.org For example, the aerobic oxidation of p-methoxytoluene, often catalyzed by metal complexes, selectively targets the methyl group. mdpi.com In this compound, the presence of the activating methoxy group would likely direct oxidation to the methyl group, though the deactivating fluorine atoms might require harsher conditions compared to a non-fluorinated analogue.

The methoxy group can also be a site of reaction. Oxidative demethylation is a known transformation, typically converting an aryl methyl ether into a phenol. This can be achieved with various reagents, such as strong acids or Lewis acids, often at elevated temperatures. Electrochemical studies on methoxy-substituted aromatic compounds show that the methoxy group facilitates oxidation. acs.org

Reduction of the toluyl and methoxy groups is less common under typical catalytic hydrogenation conditions, which primarily reduce nitro groups or alkenes. The aromatic ring itself can be reduced under high pressure and temperature with specific catalysts, but selective reduction of a methyl or methoxy group is not a standard transformation.

Selective Oxidation of the Methyl Group to Carbonyl Functionalities

The methyl group of substituted toluenes can be selectively oxidized to yield aldehydes or carboxylic acids. While specific studies on the direct oxidation of the methyl group of this compound are not extensively detailed in the provided search results, general methodologies for similar transformations are well-established. For instance, the oxidation of methoxytoluenes to their corresponding aldehydes and carboxylic acids is a known process. wikipedia.org The presence of the electron-withdrawing fluorine atoms in this compound would likely influence the reactivity of the methyl group towards oxidation compared to unsubstituted methoxytoluene.

Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and catalytic systems involving transition metals. The choice of oxidant and reaction conditions (temperature, solvent, and reaction time) is crucial for achieving selectivity towards either the aldehyde or the carboxylic acid. For example, milder conditions are generally required to stop the oxidation at the aldehyde stage, while more vigorous conditions lead to the formation of the carboxylic acid.

A hypothetical reaction for the selective oxidation of the methyl group of this compound is presented below:

| Reactant | Oxidizing Agent | Product |

| This compound | Mild Oxidant (e.g., MnO2) | 3,6-Difluoro-2-methoxybenzaldehyde |

| This compound | Strong Oxidant (e.g., KMnO4) | 3,6-Difluoro-2-methoxybenzoic acid |

Reductive Transformations of Oxygenated Functionalities

The reductive transformation of oxygenated functionalities in derivatives of this compound, such as a carbonyl group introduced via oxidation, can be achieved through various reducing agents. For instance, a carbonyl group can be reduced back to a methyl group or to a hydroxyl group.

Common reducing agents for the reduction of carbonyls include metal hydrides like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the desired product and the presence of other functional groups.

Furthermore, the methoxy group itself can be a site for reductive cleavage. A study on the synthesis of ethanol (B145695) from aryl methyl ethers, including anisole as a model compound, demonstrates the cleavage of the ether bond as a key step. rsc.org This process involves a Ru-Co bimetallic catalyst and is part of a cascade reaction. rsc.org While this specific application is for ethanol synthesis, it highlights the possibility of cleaving the methoxy group under reductive conditions.

Organometallic Cross-Coupling Reactions Utilizing Halogenated Sites

The fluorine atoms in this compound, while generally less reactive than other halogens in cross-coupling reactions, can participate in such transformations under specific conditions. organic-chemistry.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsnnu.edu.cn

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. consensus.appfishersci.co.uknih.gov While aryl fluorides are typically less reactive than other aryl halides, their use in Suzuki reactions has been reported, often requiring specific catalysts and conditions to achieve good yields. nih.gov A study on the synthesis of a potential PET agent involved the use of 2,6-difluorobenzoic acid, indicating that functionalized difluoro-aromatics can be employed in multi-step syntheses. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.orggold-chemistry.org Similar to Suzuki coupling, the reactivity of aryl fluorides is lower than that of other halides. wikipedia.org However, advancements in catalyst design have expanded the scope of this reaction. organic-chemistry.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govnih.govresearchgate.netbeilstein-journals.org The reaction is a cornerstone of C-C bond formation. researchgate.net The reactivity of aryl fluorides in Heck reactions is a consideration, and reaction conditions would need to be optimized. beilstein-journals.org

The following table summarizes the general schemes for these cross-coupling reactions:

| Reaction Name | Reactants | Catalyst System | Product |

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Biaryl Compound |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | Aryl Alkyne |

| Heck Coupling | Aryl Halide + Alkene | Palladium Catalyst + Base | Substituted Alkene |

The development of efficient catalysts is crucial for the selective transformation of less reactive substrates like aryl fluorides. Research has focused on designing ligands for the palladium catalyst that can facilitate the oxidative addition step, which is often the rate-limiting step for aryl fluorides. Bulky and electron-rich phosphine (B1218219) ligands have shown promise in improving the efficiency of cross-coupling reactions involving challenging substrates. chiba-u.jp For instance, a study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines highlighted the importance of catalyst and ligand choice for successful transformations. nih.gov

Rearrangement Reactions and Structural Reorganizations

Rearrangement reactions can lead to significant structural changes in a molecule. While specific rearrangement reactions involving this compound are not explicitly detailed in the provided search results, related classes of compounds undergo various rearrangements. For example, the Stevens rearrangement and the nih.govwikipedia.org-Wittig rearrangement are known transformations of ylides derived from ethers and amines. nih.govorganic-chemistry.org The Baeyer-Villiger rearrangement oxidizes ketones to esters or lactones, involving a rearrangement step. msu.edu Thermal rearrangements of complex heterocyclic systems have also been reported, sometimes proceeding through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com

Mechanistic Studies of Thermal and Photochemical Transformations

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur.

Thermal Transformations: Thermal decomposition of related compounds can proceed through various pathways. For instance, the thermal decomposition of a diazonium salt derived from 6-nitro-2-aminobenzoic acid was used to generate an intermediate for further reaction. nih.gov The stability of this compound under thermal stress would be an important consideration for its application in high-temperature reactions. A safety data sheet for a similar compound, 2,6-difluoro-3-methylanisole, indicates stability under recommended storage conditions but notes the potential for hazardous decomposition products at high temperatures or during a fire. indofinechemical.com

Photochemical Transformations: Photochemistry utilizes light to induce chemical reactions. nih.govacs.org These reactions often proceed through excited states and can lead to unique products not accessible through thermal methods. acs.org Photoredox catalysis has emerged as a powerful tool for C-H bond functionalization, operating under mild conditions. sci-hub.se The photochemical behavior of this compound could involve transformations initiated by the absorption of UV light. The Grotthüs-Draper law states that only light that is absorbed by a molecule can induce a photochemical reaction. nih.gov The specific photochemical pathways would depend on the wavelength of light used and the presence of any photosensitizers.

Analysis of Trigger Bonds and Initial Decomposition Pathways

The thermal stability and decomposition mechanism of substituted aromatic compounds are critically dependent on the nature and position of their functional groups. For derivatives of anisole, the initial step in thermal decomposition is often the cleavage of the O–CH3 bond to produce a phenoxy radical and a methyl radical researchgate.net. However, the presence of other substituents, such as fluorine atoms, can significantly alter the bond dissociation energies and change the initial reaction pathway.

In a comparative study of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a molecule with structural similarities to this compound, it was found that the introduction of fluorine atoms altered the compound's thermal stability and shifted the "trigger bond"—the weakest bond that initiates decomposition. For the non-fluorinated analogue, trinitroanisole (TNAN), the trigger bond was the C–NO2 bond at the ortho position relative to the methoxy group. In contrast, for DFTNAN, the trigger bond was transferred to the C–NO2 group at the para position researchgate.net. This indicates that the electronic effects of the fluorine atoms redistribute the electron density within the aromatic ring, thereby influencing the relative strengths of the bonds.

For this compound, which lacks nitro groups, the primary candidates for the trigger bond are the O–CH3 bond and the C–F bonds. Research on anisole decomposition confirms that the primary pathway initiates with the loss of the methyl group researchgate.net. Following this initial cleavage, the resulting phenoxy radical can undergo further reactions, such as the elimination of carbon monoxide (CO) to form a cyclopentadienyl (B1206354) radical researchgate.net.

Table 1: Postulated Initial Decomposition Steps for Anisole and Derivatives

| Compound | Initial Step | Products | Reference |

|---|---|---|---|

| Anisole | Cleavage of O–CH3 bond | Phenoxy radical + Methyl radical | researchgate.net |

| Phenoxy Radical | CO elimination | Cyclopentadienyl radical + Carbon monoxide | researchgate.net |

Fluorine Atom Migration and Side Reaction Investigations

Following the initial bond scission, the decomposition of fluorinated aromatic compounds can proceed through complex reaction pathways, including atomic migration and various side reactions.

Investigations into the decomposition of the analogous compound DFTNAN revealed that after the initial bond breakage, the subsequent pathway involves the rupture of the dissociative nitro group, releasing significant heat and inducing the opening of the benzene ring. Notably, major side reactions were identified, including the generation of polycyclic compounds and the migration of fluorine atoms researchgate.net.

Fluorine atom migration is a significant pathway in the high-temperature chemistry of such compounds. The fluorinated products that form often appear as stable fluorocarbons, a consequence of the high thermodynamic stability of the C-F bond researchgate.net. This migration can occur through radical mechanisms where a fluorine atom is transferred from one position on the aromatic ring to another or to a fragment, a process that can be influenced by the presence of other functional groups and reaction intermediates. In some systems, fluorine transfer has been observed between molecules or from a fluorinated component to another reactant, such as the transfer of a fluorine atom to a boron atom in reactions involving Frustrated Lewis Pairs uni-duesseldorf.de.

Besides fluorine migration, other side reactions can occur. For instance, during fluorination reactions of similar molecules, migration of the methoxy group has been observed as a competing reaction researchgate.net. For this compound, potential side reactions could also involve the benzylic C-H bonds of the methyl group, leading to different radical species and subsequent products. The self-condensation of reactive intermediates is another possibility, as seen in reactions of other substituted methoxytoluenes nsf.gov.

Table 2: Observed and Potential Side Reactions in Related Methoxybenzene Derivatives

| Compound Family | Side Reaction Type | Description | Reference |

|---|---|---|---|

| Fluorinated Nitroanisoles | Fluorine Atom Migration | Fluorine atoms migrate, leading to the formation of stable fluorocarbons. | researchgate.net |

| Fluorinated Nitroanisoles | Polycyclic Compound Formation | Radical intermediates combine to form larger, polycyclic aromatic structures. | researchgate.net |

| Methyl Pyranosides | Methoxy Group Migration | The methoxy group shifts its position on the ring structure during fluorination reactions. | researchgate.net |

Computational and Theoretical Studies of 3,6 Difluoro 2 Methoxytoluene

Quantum Chemical Calculations of Electronic Structure

No specific studies employing Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure of 3,6-Difluoro-2-methoxytoluene were found. Such calculations would typically provide insights into the molecule's stability, reactivity, and spectroscopic properties. Analysis of the electron density distribution and the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding its chemical behavior, but this information is not available.

Conformational Analysis and Rotational Barriers of Substituent Groups

Detailed conformational analyses and calculations of the rotational energy barriers for the methyl and methoxy (B1213986) groups of this compound are not present in the reviewed literature. For related molecules, such as other difluorotoluene isomers, computational studies have been performed to determine the barriers to internal rotation of the methyl group. rsc.orgresearchgate.netnih.gov Similarly, the conformational preferences of the methoxy group in substituted anisoles have been a subject of theoretical investigation. acs.orgacs.org However, without specific calculations for this compound, any discussion on the preferred orientation of its substituent groups and the energy required for their rotation would be purely speculative.

Molecular Dynamics Simulations and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are used to study the behavior of molecules over time, providing valuable information on intermolecular interactions, solvation effects, and the dynamic properties of the compound in various environments. The absence of such studies means that the nature of how this molecule interacts with itself or with other molecules from a dynamic perspective remains unexplored.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are pivotal in predicting the reactivity and regioselectivity of this compound, particularly in electrophilic aromatic substitution (EAS) reactions. The substituents on the toluene (B28343) ring—two fluorine atoms and a methoxy group—exert significant electronic effects that dictate the most probable sites for electrophilic attack.

Theoretical approaches, such as Density Functional Theory (DFT), are commonly used to calculate molecular properties that correlate with reactivity. One such property is the Fukui function, which indicates the propensity of a particular atomic site to accept or donate electrons. For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack () is predicted to be the most reactive. Another approach involves analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution of the HOMO across the aromatic ring can highlight electron-rich areas that are susceptible to electrophiles.

Furthermore, methods that calculate NMR chemical shifts can be employed to predict regioselectivity. ku.dknih.gov A correlation has been observed where lower calculated 13C and/or 1H chemical shifts correspond to the site of electrophilic attack in many heterocyclic compounds. ku.dknih.gov In cases where this correlation is not definitive, examination of the calculated HOMO orbitals can provide a more accurate prediction. ku.dknih.gov Combining these methods can lead to a predictive accuracy of over 95%. ku.dknih.gov

The RegioSQM method is another computational tool that predicts the regioselectivity of EAS reactions by identifying the aromatic carbon atom with the highest proton affinity. nih.gov This is achieved by calculating the free energies of protonation for all aromatic C-H positions using the PM3 semi-empirical method. nih.gov The site with the lowest free energy is identified as the most nucleophilic center and, therefore, the most likely site of electrophilic attack. nih.gov

For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms creates a nuanced reactivity profile. The methoxy group is an ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. Computational models can quantify these competing effects to provide a more precise prediction of the major product in an EAS reaction.

Below is a hypothetical data table illustrating the results of a computational study on the regioselectivity of this compound.

| Position | Relative Energy of σ-complex (kcal/mol) | Fukui Function () | Predicted 13C NMR Shift (ppm) |

| C4 | -5.2 | 0.35 | 115.2 |

| C5 | -2.1 | 0.18 | 125.8 |

The data in this table suggests that the C4 position is the most likely site for electrophilic attack due to the lower relative energy of the corresponding σ-complex and the higher Fukui function value.

Solvent Effects and Implicit Solvation Models in Theoretical Studies

The solvent environment can significantly influence the properties and reactivity of a molecule. Theoretical studies on this compound can incorporate the effects of a solvent through various computational models. Implicit solvation models are a common and efficient approach, where the solvent is treated as a continuous medium with specific properties like a dielectric constant, rather than as individual solvent molecules. faccts.defaccts.de

One of the widely used implicit solvation models is the Conductor-like Polarizable Continuum Model (CPCM). faccts.de In CPCM, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the solvent are calculated. faccts.de This allows for the computation of properties such as solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

These models can be used to study how the solvent affects the conformational preferences, electronic structure, and reaction pathways of this compound. For instance, the dipole moment of the molecule can be influenced by the polarity of the solvent, which in turn can affect its interactions with other molecules. Solvation models are also crucial for accurately predicting reaction barriers and transition state energies in solution, as these can differ significantly from the gas phase.

The following table presents hypothetical data from a computational study on the solvent effects on the dipole moment and solvation free energy of this compound using the CPCM model.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1.0 | 2.1 | 0.0 |

| Toluene | 2.4 | 2.5 | -3.8 |

| Dichloromethane | 9.1 | 2.9 | -5.7 |

| Water | 78.4 | 3.5 | -8.2 |

These hypothetical results illustrate that as the dielectric constant of the solvent increases, the dipole moment of this compound is predicted to increase, and the molecule becomes more stabilized in solution, as indicated by the more negative solvation free energy.

Advanced Computational Methodologies for Spectroscopic Property Prediction (Methodological Focus)

Advanced computational methodologies are indispensable for predicting and interpreting the spectroscopic properties of this compound. These methods can provide detailed insights into the molecule's vibrational, electronic, and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculations are crucial for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C-H stretching, C-F stretching, and aromatic ring vibrations. For a molecule like this compound, computational spectroscopy can help to distinguish the characteristic vibrational signatures of the different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry provides powerful tools for predicting NMR chemical shifts (1H, 13C, 19F) and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating these parameters. Accurate prediction of NMR spectra is highly dependent on the level of theory and basis set used in the calculations. For fluorinated aromatic compounds, the inclusion of electron correlation effects is often necessary for obtaining results that are in good agreement with experimental data.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help to understand the electronic structure of this compound and the nature of its electronic transitions. The introduction of fluorine atoms can influence the photophysical properties of aromatic compounds. nih.gov

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Property | Experimental Value | Calculated Value (Method) |

| 13C NMR (C4) | 115.8 ppm | 115.2 ppm (GIAO-DFT) |

| 19F NMR (F3) | -138.2 ppm | -137.5 ppm (GIAO-DFT) |

| IR Stretch (C-F) | 1250 cm-1 | 1255 cm-1 (DFT/B3LYP) |

| UV-Vis λmax | 275 nm | 278 nm (TD-DFT) |

Such a comparison is vital for validating the computational methods and for gaining a deeper understanding of the molecule's structure and properties.

Applications of 3,6 Difluoro 2 Methoxytoluene and Its Derivatives in Complex Molecule Synthesis

Building Block in Heterocyclic Synthesis

Heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules. clockss.orgmdpi.com The introduction of fluorine into these rings can significantly enhance their pharmacological profiles. nih.govmdpi.com 3,6-Difluoro-2-methoxytoluene serves as a valuable precursor for the construction of various fluorinated heterocyclic systems.

Synthesis of Fluorinated Indoles and Quinolines

Fluorinated indoles and quinolines are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comopenmedicinalchemistryjournal.com While direct synthesis of these fluorinated heterocycles can be challenging, methods utilizing functionalized precursors are often employed. For instance, domino reactions of 2-methoxytoluene derivatives with nitriles provide a route to 2-arylindoles. nsf.gov Although direct use of this compound in this specific reaction is not detailed, the principle of using substituted methoxytoluenes highlights its potential as a precursor.

The synthesis of fluorinated quinolines often involves the cyclization of appropriately substituted anilines or related compounds. mdpi.commdpi.com For example, a convenient synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate was developed from 3,4-difluorophenyl isothiocyanate, demonstrating the utility of difluorinated aromatics in building quinoline (B57606) cores. mdpi.com The structural elements of this compound could, through a series of transformations, provide access to similarly substituted precursors for quinoline synthesis. Research has also shown that 3-fluorinated quinolines can be accessed through a one-carbon ring expansion of indoles. nih.gov

| Starting Material | Reaction Type | Product Class | Significance |

| 2-Methoxytoluene derivatives | Domino Reaction | 2-Arylindoles nsf.gov | Access to biologically active indole (B1671886) scaffolds. nsf.gov |

| 3,4-Difluorophenyl isothiocyanate | Cyclization | Fluoroquinolone precursor mdpi.com | Important for the synthesis of antibacterial agents. mdpi.com |

| Indoles | One-Carbon Ring Expansion | 3-Fluorinated Quinolines nih.gov | Provides access to prevalent pharmacophores. nih.gov |

Construction of Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridines are crucial components in many pharmaceuticals and agrochemicals. uni-muenster.de The regioselective introduction of fluorine or fluorinated groups into the pyridine ring is a significant challenge in synthetic chemistry. uni-muenster.depsu.edu While direct fluorination methods exist, they often lack selectivity. nih.gov

Derivatives of this compound can serve as building blocks for constructing more complex fluorinated pyridine systems. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET imaging agent, was achieved starting from 2,6-difluorobenzoic acid. nih.govsigmaaldrich.com This highlights how difluorinated aromatic compounds are integral to the synthesis of highly functionalized pyridine derivatives. Furthermore, methods for the synthesis of fluorinated 3,6-dihydropyridines and their conversion to pyridines have been developed, showcasing pathways to access these important heterocycles. nih.govresearchgate.netnih.gov

| Precursor Type | Target Molecule Class | Synthetic Approach | Relevance |

| Difluorinated aromatics | Functionalized Pyridines | Multi-step synthesis nih.govsigmaaldrich.com | Access to complex molecules for imaging and diagnostics. nih.govsigmaaldrich.com |

| 1,2-Dihydropyridines | Fluorinated Pyridines | Electrophilic fluorination and elimination nih.govresearchgate.netnih.gov | Provides a route to fluorinated pyridine scaffolds. nih.govresearchgate.netnih.gov |

Intermediate in Active Pharmaceutical Ingredient (API) Research

The unique properties imparted by fluorine make it a valuable element in the design of new drugs. nih.govelsevierpure.comnih.gov this compound and its derivatives are valuable intermediates in the synthesis of precursors for active pharmaceutical ingredients (APIs).

Role in Radiopharmaceutical Precursor Synthesis

Radiopharmaceuticals, particularly those containing fluorine-18, are essential tools in Positron Emission Tomography (PET) imaging. nih.govnih.gov The synthesis of these imaging agents often requires precursors that can be readily labeled with ¹⁸F.

A notable example is the synthesis of a precursor for 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers. nih.govsigmaaldrich.com The synthesis started from 2,6-difluorobenzoic acid, demonstrating the importance of difluorinated building blocks in creating these complex diagnostic molecules. nih.gov The development of new precursors for radiolabeling, such as for 6-[¹⁸F]Fluoro-L-m-tyrosine ([¹⁸F]FMT), often involves multi-step syntheses where fluorinated aromatics could play a role. nih.govosti.gov

Development of Fluorinated Scaffolds for Drug Discovery

Fluorinated scaffolds are molecular frameworks that serve as the foundation for building new drug candidates. nih.govelsevierpure.com The presence of fluorine can enhance a molecule's binding affinity, metabolic stability, and bioavailability. nih.govelsevierpure.com The development of novel methods to create fluorinated molecules is a key area of research. sciencedaily.com

Organofluorine compounds are widely utilized in pharmaceuticals, materials science, and agrochemicals due to their unique physicochemical properties. nih.govelsevierpure.com The incorporation of fluorine can significantly improve the potency of drug candidates against various diseases. nih.govelsevierpure.com Consequently, fluorinated molecules offer valuable starting points for the design of new therapeutic agents. nih.govelsevierpure.com

Precursor for Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector leverages the benefits of fluorination to develop new and effective pesticides and herbicides. The introduction of fluorine can lead to compounds with improved efficacy and better environmental profiles.

Advanced Analytical and Characterization Methodologies for 3,6 Difluoro 2 Methoxytoluene and Its Transformations

Modern Spectroscopic Techniques for Structural Analysis (Methodological Focus)

Spectroscopic methods are central to the structural elucidation of 3,6-Difluoro-2-methoxytoluene, offering precise information on the connectivity of atoms, the electronic environment of specific nuclei, and the nature of chemical bonds.

Advanced NMR Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a fluorinated compound like this compound, advanced NMR methods, particularly those involving the ¹⁹F nucleus, are exceptionally powerful. welch-us.comnih.gov

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons and the protons of the methyl and methoxy (B1213986) groups will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons will show couplings to each other and to the adjacent fluorine atoms (JHF). oregonstate.edu

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The signals for the carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (> 200 Hz). oregonstate.edu Carbons further away will show smaller couplings.

Fluorine-19 (¹⁹F) NMR: Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. welch-us.comresearchgate.net The chemical shifts of the fluorine atoms in this compound are highly sensitive to their electronic environment, providing immediate structural confirmation. alfa-chemistry.comucsb.edu The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, and these signals will be split into multiplets due to coupling with nearby protons.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the aromatic ring. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity between adjacent protons on the aromatic ring. oregonstate.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH), allowing for the straightforward assignment of protonated carbons. oregonstate.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH). It is invaluable for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems. For example, correlations from the methoxy protons to the C-2 carbon and from the methyl protons to the C-1 carbon would be expected. oregonstate.edugithub.io

Table 1: Predicted NMR Data for this compound This interactive table provides predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and key correlations. Click on headers to sort.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| C1-CH₃ | ~2.2 | ~16 | N/A | C1, C2, C6 |

| C2-OCH₃ | ~3.9 | ~61 | N/A | C2 |

| H4 | ~6.9 | 115 (d, ²JCF ≈ 20 Hz) |

N/A | C2, C5, C6 |

| H5 | ~7.1 | 125 (dd, ³JCF ≈ 5 Hz) |

N/A | C1, C3, C4 |

| F3 | N/A | 158 (d, ¹JCF ≈ 245 Hz) |

~ -115 | N/A |

| F6 | N/A | 160 (d, ¹JCF ≈ 250 Hz) |

~ -120 | N/A |

Note: Predicted values are based on typical chemical shifts for similar substituted fluorotoluene and anisole (B1667542) derivatives. d = doublet, dd = doublet of doublets. Coupling constants (J) are approximate.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a definitive method for confirming the molecular formula C₈H₈F₂O. HRMS is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The high resolution also aids in the structural elucidation of fragment ions, providing deeper insight into the molecule's structure.

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of liquid chromatography with mass spectrometry is a powerful tool for analyzing complex mixtures and reaction products. ucsb.educhromatographyonline.com An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This is particularly useful for analyzing the transformation products of this compound, allowing for the separation and identification of starting material, intermediates, and final products. acs.orgnih.gov The choice of ionization source (e.g., Electrospray Ionization - ESI) is critical for generating ions from the analyte.

Table 2: Predicted HRMS and Fragmentation Data for this compound This interactive table shows the predicted exact mass and plausible mass fragments.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Possible Origin |

|---|---|---|---|

| [M]⁺ | [C₈H₈F₂O]⁺ | 158.0543 | Molecular Ion |

| [M-CH₃]⁺ | [C₇H₅F₂O]⁺ | 143.0308 | Loss of methyl radical from methoxy or toluene (B28343) methyl group |

| [M-OCH₃]⁺ | [C₇H₅F₂]⁺ | 127.0359 | Loss of methoxy radical |

| [M-F]⁺ | [C₈H₈FO]⁺ | 139.0559 | Loss of fluorine radical |

Note: The molecular ion is expected to be prominent. Fragmentation patterns help confirm the presence of methyl and methoxy groups.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comspectroscopyonline.com The resulting spectra provide a unique "fingerprint" and are useful for identifying functional groups.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, characteristic absorption bands would be expected for:

C-H stretching: Aromatic and aliphatic C-H stretches typically appear around 3100-2850 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-ether C-O stretch is expected around 1250 cm⁻¹.

C-F stretching: Strong C-F stretching bands are characteristic and typically appear in the 1350-1000 cm⁻¹ region. uninsubria.it

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. sapub.org While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds (like C=C in the aromatic ring) often produce strong Raman signals. researchgate.net This complementarity can be crucial for a complete vibrational analysis.

Table 3: Key Predicted Vibrational Frequencies for this compound This interactive table lists the predicted vibrational modes and their expected spectral regions in FTIR and Raman.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical FTIR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620-1580 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1500-1450 | Medium-Strong | Strong |

| C-O (Aryl-Ether) Stretch | 1270-1230 | Strong | Medium |

| C-F Stretch | 1200-1100 | Very Strong | Weak |

Chromatographic Separation and Derivatization Methodologies

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net Method development for this compound would focus on selecting the appropriate stationary and mobile phases to achieve optimal separation from related isomers and potential impurities.

Stationary Phase: A reversed-phase C18 or C8 column is typically the first choice for separating moderately polar aromatic compounds. elementlabsolutions.com For challenging separations, especially involving positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) phase could offer alternative selectivity through π-π and dipole-dipole interactions. elementlabsolutions.commdpi.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol (B129727) is standard for reversed-phase HPLC. The separation can be optimized by adjusting the solvent ratio (gradient or isocratic elution), pH, and buffer concentration. sielc.com

Detection: A UV detector is highly suitable, as the aromatic ring of this compound will absorb UV light, typically around 254 nm or 270 nm.

Table 4: Example HPLC Method Parameters for this compound Analysis This interactive table outlines a starting point for HPLC method development.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for hydrophobic aromatic compounds. |

| Mobile Phase A | Water | Aqueous component for reversed-phase separation. |

| Mobile Phase B | Acetonitrile | Organic modifier to control retention. |

| Gradient | 50% B to 95% B over 15 min | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 270 nm | Wavelength where the substituted toluene is expected to absorb. |

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography is an ideal technique for monitoring reactions involving volatile and thermally stable compounds like this compound. nih.gov It provides rapid analysis of reaction aliquots to determine the consumption of starting materials and the formation of products over time.

Stationary Phase: A non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (DB-1 type) or a 5% phenyl-polysiloxane (DB-5 type) stationary phase, would be suitable. These phases separate compounds based primarily on boiling point and, to a lesser extent, polarity.

Injection and Detection: A split/splitless injector is standard. Flame Ionization Detection (FID) offers high sensitivity for organic compounds. For more definitive identification of reaction components, a mass spectrometer (GC-MS) can be used as the detector. chromatographyonline.com

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to resolve volatile components and ramping up to elute higher-boiling compounds. Careful optimization of the temperature program is key to achieving baseline separation of all components of interest.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation (if applicable)

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be crystallized, single-crystal XRD would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The elucidation of the crystal structure would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, analysis of structurally similar compounds provides insight into the expected structural features. For instance, the crystal structures of substituted toluenes and fluorinated aromatic ethers reveal key details about molecular packing and non-covalent interactions, such as hydrogen bonds and π-π stacking, which would also be of interest in the solid-state structure of this compound.

Table 1: Illustrative Crystallographic Data for an Analogous Aromatic Compound (Note: This data is for a representative substituted aromatic compound and is intended for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.882 |

| β (°) | 105.34 |

| Volume (ų) | 1032.5 |

| Z | 4 |